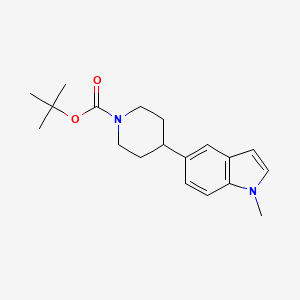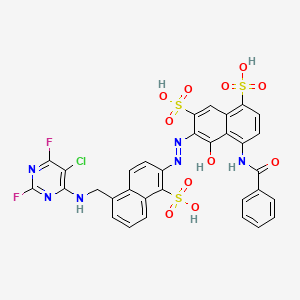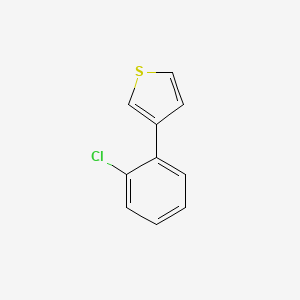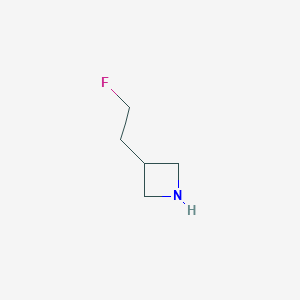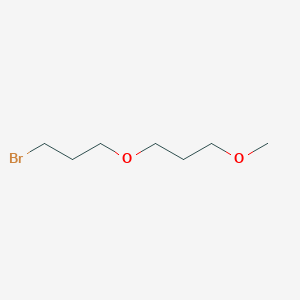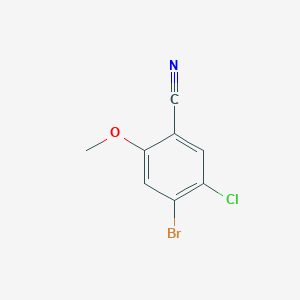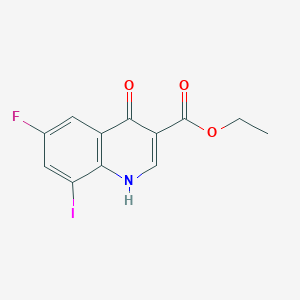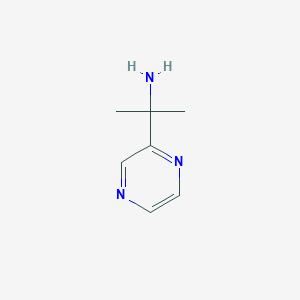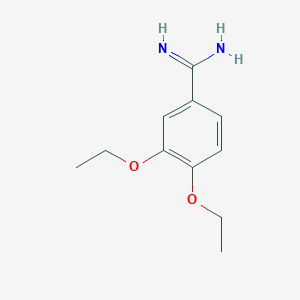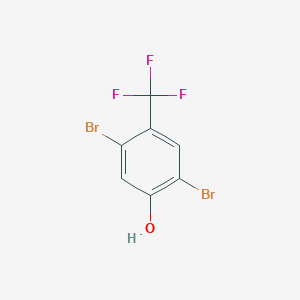
2,5-Dibromo-4-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-4-(trifluoromethyl)phenol is an organic compound characterized by the presence of two bromine atoms and a trifluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-4-(trifluoromethyl)phenol typically involves the bromination of 4-(trifluoromethyl)phenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 5 positions of the phenol ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding phenol derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Phenol derivatives with reduced bromine content.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dibromo-4-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and trifluoromethyl group contribute to the compound’s reactivity and ability to form stable complexes with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-4-(trifluoromethyl)phenol
- 2,6-Dibromo-4-(trifluoromethyl)phenol
- 3,5-Dibromo-4-(trifluoromethyl)phenol
Uniqueness
2,5-Dibromo-4-(trifluoromethyl)phenol is unique due to the specific positioning of the bromine atoms and the trifluoromethyl group on the phenol ring. This arrangement imparts distinct chemical properties and reactivity compared to other isomers, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H3Br2F3O |
|---|---|
Molecular Weight |
319.90 g/mol |
IUPAC Name |
2,5-dibromo-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H3Br2F3O/c8-4-2-6(13)5(9)1-3(4)7(10,11)12/h1-2,13H |
InChI Key |
QCHPQKDSCVJUIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


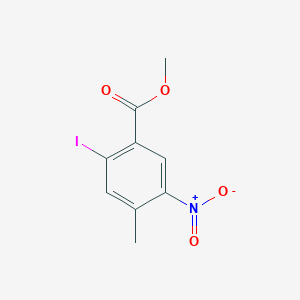

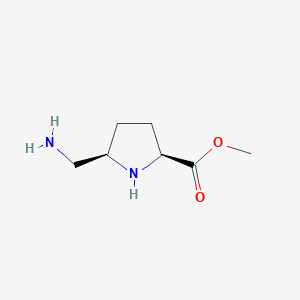
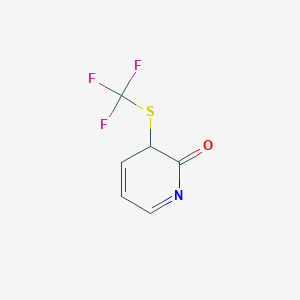
![4'-(Cyanomethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12853336.png)
